molecular formula C13H13NO2 B12583203 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one CAS No. 634605-95-1

7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one

Cat. No.: B12583203
CAS No.: 634605-95-1
M. Wt: 215.25 g/mol
InChI Key: PHDPZTXEBQQDKN-UHFFFAOYSA-N
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Description

7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one is a synthetic small molecule belonging to the quinolin-4-one family, a class of heterocyclic compounds recognized for a broad spectrum of biological activities . The core quinolin-4-one structure is a privileged scaffold in medicinal chemistry, serving as a key building block for the development of novel bioactive compounds . While specific studies on this exact analog may be limited, structurally similar quinolin-4-one derivatives have demonstrated significant potential in pharmacological research, particularly as growth inhibitors that can induce cell cycle arrest and apoptosis . This compound is furnished for research applications only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to explore its properties in controlled laboratory settings, building upon the established research value of the quinolinone chemical class .

Properties

CAS No.

634605-95-1

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

7-methyl-2-(2-oxopropyl)-1H-quinolin-4-one

InChI

InChI=1S/C13H13NO2/c1-8-3-4-11-12(5-8)14-10(6-9(2)15)7-13(11)16/h3-5,7H,6H2,1-2H3,(H,14,16)

InChI Key

PHDPZTXEBQQDKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(N2)CC(=O)C

Origin of Product

United States

Chemical Reactivity and Transformations of 7 Methyl 2 2 Oxopropyl Quinolin 4 1h One

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Core

The quinolinone ring is, in principle, susceptible to both electrophilic and nucleophilic substitution reactions. The electron-donating nature of the methyl group at the 7-position would be expected to activate the carbocyclic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions (C-6 and C-8). libretexts.org Conversely, the electron-withdrawing character of the 4-oxo group deactivates the heterocyclic ring, making it a potential target for nucleophilic attack, particularly at positions C-2 and C-4, especially if a suitable leaving group is present. tandfonline.comnih.gov

However, specific studies detailing reactions such as nitration, halogenation, or acylation on 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one are not documented. Similarly, while nucleophilic substitution on halo-substituted quinolones is a known synthetic strategy, tandfonline.commdpi.com there are no available reports on such reactions being performed on a pre-functionalized 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one.

Cyclization and Rearrangement Pathways Involving the 2-Oxopropyl Moiety

The 2-(2-oxopropyl) side chain, featuring a ketone and an adjacent active methylene (B1212753) group, represents a prime site for intramolecular reactions. This moiety could potentially undergo cyclization onto the quinolinone core to form fused heterocyclic systems like pyranoquinolones or furoquinolones. rsc.orgrsc.orgmdpi.com Such transformations are often catalyzed by acids or bases, which facilitate the formation of an enol or enolate intermediate that can then attack a suitable position on the quinolinone ring. mdpi.com

For instance, acid-catalyzed tandem reactions of 4-hydroxy-quinolones with propargylic alcohols are known to yield pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. rsc.org While analogous intramolecular cyclization of the 2-oxopropyl group in 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one is theoretically plausible, leading to novel tricyclic structures, no published research has confirmed or detailed such a transformation.

Radical Reactions and Mechanistic Investigations

The study of radical reactions involving quinolones has gained traction, particularly in the context of their biological activity and degradation pathways. nih.gov Quinolone derivatives can act as free radical scavengers, a property that is often investigated using techniques like the DPPH assay. mdpi.comnih.gov Mechanistic studies on the reactions of quinolines with hydroxyl radicals have shown that attack can occur on the aromatic rings, leading to hydroxylated products. nih.gov

Furthermore, photochemical reactions of quinolines can lead to dearomatization and the formation of radical intermediates, which can undergo cycloadditions or rearrangements. mdpi.comnih.govacs.org Despite the potential for 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one to participate in such radical-mediated processes, specific mechanistic investigations or reports on its behavior under radical or photochemical conditions are absent from the literature.

Functional Group Interconversions and Scaffold Modification

The functional groups present in 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one offer several avenues for chemical modification. The ketone of the 2-oxopropyl side chain is a versatile handle for various transformations. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which would yield 7-Methyl-2-(2-hydroxypropyl)quinolin-4(1H)-one. libretexts.orgyoutube.com This transformation could also be achieved enantioselectively using chiral catalysts. wikipedia.org

Another potential transformation is the conversion of the carbonyl group to a thiocarbonyl using reagents like Lawesson's reagent, a common method for synthesizing thioamides and thioketones. researchgate.net The methyl group at the C-7 position also offers a site for functionalization, for example, through radical halogenation followed by nucleophilic substitution to introduce other groups. researchgate.net

While these functional group interconversions and scaffold modifications are standard synthetic operations, their specific application to 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one, including reaction conditions, yields, and product characterization, has not been reported.

Advanced Spectroscopic and Tautomeric Investigations of 7 Methyl 2 2 Oxopropyl Quinolin 4 1h One

Elucidation of Tautomeric Equilibria in 4-Quinolinone Systems

The 4-quinolinone scaffold is central to numerous biologically active compounds and materials. researchgate.netscielo.br A key feature of this system is its existence in a tautomeric equilibrium between the 4(1H)-one (amide or keto) form and the 4-hydroxyquinoline (B1666331) (iminol or enol) form. helsinki.fi Extensive studies, combining experimental spectroscopy and theoretical calculations, have consistently shown that for most 2-substituted quinolin-4-ones, the equilibrium overwhelmingly favors the 4(1H)-one tautomer in both solid and liquid states. researchgate.netnuph.edu.ua This preference is critical as the specific tautomeric state often governs the molecule's biological function and chemical reactivity. helsinki.fi While the keto form is predominant, the existence of the enol form, particularly in the gas phase, suggests a dynamic equilibrium is present. researchgate.net

For compounds with carbonyl-containing groups, such as 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one, the potential for intramolecular hydrogen bonding can influence the stabilization of one tautomer over the other. researchgate.net However, research on related systems indicates that the 4-oxo form remains the most stable. nuph.edu.uaresearchgate.net

Experimental Spectroscopic Methods for Tautomerism Studies (e.g., Advanced NMR, UV-Vis, IR)

Advanced spectroscopic techniques are indispensable for identifying and quantifying tautomeric forms, providing unambiguous structural information. numberanalytics.comnih.govlehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing between tautomers. nih.gov

¹³C NMR: The chemical shift of the C4 carbon is a definitive marker for the tautomeric form in quinolinone systems. nuph.edu.ua A significantly deshielded signal for the C4 carbon is characteristic of the 4-oxo form. nuph.edu.ua For instance, the C4 chemical shift in the 4(1H)-one tautomer is typically observed in the range of 175-180 ppm, which is consistent with a carbonyl carbon, whereas the corresponding signal in the 4-hydroxy tautomer would appear at a much lower frequency. researchgate.net

¹H NMR: In the ¹H NMR spectrum, the presence and splitting pattern of the N1-H proton signal can confirm the 4(1H)-one structure. researchgate.net The chemical shifts of protons on the quinoline (B57606) ring, particularly those adjacent to the nitrogen and the C4 position, are also sensitive to the tautomeric state. mdpi.com

Interactive Table: Representative NMR Data for 4-Quinolinone Tautomers Data inferred from studies on analogous quinolinone systems.

Tautomer Form Nucleus Typical Chemical Shift (δ, ppm) Rationale
4(1H)-one (Keto) ¹³C (at C4) 175 - 180 Deshielded signal characteristic of a C=O carbonyl group. researchgate.net
¹H (at N1) > 11.0 Signal for an amide proton, often broad. bas.bg
4-Hydroxy (Enol) ¹³C (at C4) ~150 - 160 Shielded signal characteristic of a carbon in a C-OH group.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of the functional groups present in each tautomer. researchgate.net The 4(1H)-one form is characterized by a strong absorption band corresponding to the C=O stretching vibration. researchgate.net The absence of this band, coupled with the appearance of O-H and C=N stretching vibrations, would signify the presence of the 4-hydroxy tautomer. nih.gov

Interactive Table: Key IR Frequencies for 4-Quinolinone Tautomers

Tautomer Form Functional Group Characteristic Absorption (cm⁻¹)
4(1H)-one (Keto) C=O (carbonyl) ~1630 - 1680
N-H (amide) ~3200 - 3400
4-Hydroxy (Enol) O-H (hydroxyl) ~3300 - 3600 (broad)

UV-Vis Spectroscopy: UV-visible spectroscopy detects the electronic transitions within the molecule, which differ between the conjugated systems of the two tautomers. researchgate.netcreative-biostructure.com The distinct π → π* transitions result in different absorption maxima (λ_max) for the 4(1H)-one and 4-hydroxy forms, allowing for the study of the equilibrium. researchgate.net These spectra are particularly sensitive to solvent effects. researchgate.net

Solvent Effects on Tautomeric Preferences and Equilibrium Dynamics

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium by differentially stabilizing the tautomers. mdpi.comrsc.org

Polarity: The 4(1H)-one tautomer is generally more polar than the 4-hydroxy form. Consequently, polar solvents, especially those capable of acting as hydrogen bond acceptors (like DMSO), tend to stabilize the 4(1H)-one form, shifting the equilibrium in its favor. nuph.edu.uanih.gov In studies on related quinazolinones, the keto form is favored in polar aprotic solvents like DMSO, while the enol form is more prevalent in non-polar solvents such as chloroform. nih.gov

Hydrogen Bonding: Solvents that can form intermolecular hydrogen bonds can compete with the intramolecular hydrogen bonds that might exist in one of the tautomers. mdpi.com For many heterocyclic systems, the inclusion of explicit solvent molecules in theoretical calculations is mandatory to accurately reproduce experimental observations, highlighting the importance of specific solute-solvent interactions. mdpi.com In a study of 7-hydroxyquinoline (B1418103) derivatives, changing from a non-polar solvent like toluene (B28343) to a more polar one like acetonitrile (B52724) substantially stabilized the more polar keto-keto tautomer. beilstein-journals.org

Conformational Analysis and Stereochemical Considerations

The stereochemistry of 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one is defined by the relatively planar quinolinone bicyclic system and the orientation of its substituents. The primary conformational flexibility arises from the 2-(2-oxopropyl) side chain. scielo.br

Rotation can occur around two key single bonds:

The bond connecting the C2 of the quinoline ring to the methylene (B1212753) group of the side chain.

The bond between the methylene group and the carbonyl carbon of the oxopropyl moiety.

Theoretical and Computational Studies of 7 Methyl 2 2 Oxopropyl Quinolin 4 1h One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties. Methodologies range from highly accurate but computationally expensive ab initio methods to more efficient Density Functional Theory (DFT) and semi-empirical methods, which are suitable for larger systems. nih.gov

For a molecule like 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one, DFT, particularly using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be a common choice to balance accuracy and computational cost. nih.govdntb.gov.ua Such calculations would typically begin by optimizing the molecule's geometry to find its lowest energy conformation.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.com An analysis of the electronic structure of 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one would involve examining its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wayne.edu

The distribution and energy of these orbitals are fundamental to understanding the molecule's electronic behavior. The HOMO represents the orbital most likely to donate electrons in a reaction, indicating regions of nucleophilicity. youtube.com Conversely, the LUMO is the orbital most capable of accepting electrons, highlighting electrophilic sites. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scielo.br A smaller gap suggests the molecule is more easily excitable and thus more reactive. nih.gov

A Molecular Electrostatic Potential (MEP) map would also be generated. This map illustrates the charge distribution across the molecule, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack. nih.gov For 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one, negative potential would be expected around the oxygen atoms of the quinolone and oxopropyl groups.

Table 1: Illustrative Quantum Chemical Parameters for a Quinolinone Derivative (Hypothetical Data) This table illustrates the type of data that would be generated from DFT calculations on 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one, based on typical values for similar compounds.

ParameterValue (Illustrative)Significance
HOMO Energy -6.2 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -1.8 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.4 eVIndicator of chemical reactivity and stability. A larger gap implies higher stability. scielo.br
Dipole Moment 3.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Chemical Hardness (η) 2.2 eVResistance to change in electron distribution. Calculated as (LUMO-HOMO)/2. nih.gov
Chemical Softness (σ) 0.227 eV⁻¹Reciprocal of hardness; indicates higher reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org This theory is a cornerstone for predicting how a molecule will interact with other chemical species. pku.edu.cn

By analyzing the HOMO and LUMO of 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one, predictions can be made about its reactivity:

Nucleophilic Character : The energy and location of the HOMO would determine the molecule's strength as a nucleophile and identify the atoms most likely to initiate an attack on an electrophile. youtube.com

Electrophilic Character : The energy and location of the LUMO would indicate the sites most susceptible to nucleophilic attack. researchgate.net

Pericyclic Reactions : FMO theory can predict the feasibility and stereochemistry of pericyclic reactions, such as cycloadditions, by examining the symmetry of the frontier orbitals. wikipedia.org

For instance, the reactivity of the quinolone ring towards electrophilic aromatic substitution or the reactivity of the carbonyl groups could be rationalized by the electron density distribution in the HOMO and LUMO. smolecule.com

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the electronic state of a molecule, molecular modeling and dynamics simulations are used to explore its physical movement and conformational possibilities over time.

The 2-oxopropyl side chain of 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one is flexible, allowing for rotation around its single bonds. This flexibility means the molecule can exist in various conformations, each with a different energy level. Conformational analysis would identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them. rsc.org

Molecular Dynamics (MD) simulations could be used to study these dynamics. nih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's laws of motion are solved for every atom over a period of time (nanoseconds to microseconds). This simulation would reveal:

The preferred spatial arrangement of the oxopropyl group relative to the quinolone ring.

The flexibility of the quinolone ring system itself.

The stability of different conformers at a given temperature.

Quinolinone scaffolds are present in many biologically active compounds, often acting as inhibitors of enzymes like proteases or kinases. nih.govpreprints.org In silico molecular docking is a computational technique used to predict how a ligand, such as 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one, might bind to the active site of a protein target.

The process involves:

Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank).

Generating a set of possible conformations for the ligand.

"Docking" these conformations into the protein's binding site and using a scoring function to estimate the binding affinity for each pose.

A docking study for 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one would predict its binding orientation and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-protein complex. For example, the carbonyl oxygen of the quinolone could act as a hydrogen bond acceptor, while the aromatic ring system could engage in stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in a binding pocket. nih.gov

Following docking, MD simulations of the predicted ligand-protein complex can be performed to assess the stability of the binding pose over time and to calculate a more rigorous estimate of the binding free energy.

Mechanistic Biological Investigations of 7 Methyl 2 2 Oxopropyl Quinolin 4 1h One Analogues in Vitro and in Silico Approaches

Exploration of Specific Enzyme Inhibition Profiles

Derivatives of the quinolin-4(1H)-one core have shown promise as inhibitors of several critical enzymes, indicating their potential as templates for new therapeutic agents.

The quinolone core is famously associated with the inhibition of bacterial DNA gyrase and type IV topoisomerase. researchgate.net This has spurred investigations into the anticancer potential of quinolone derivatives as inhibitors of human topoisomerases. researchgate.net For example, certain fluoroquinolone derivatives have been shown to be potent inhibitors of type II topoisomerase, interfering with DNA replication in cancer cells. researchgate.net In silico and in vitro studies on various quinolin-4(1H)-one analogues reveal that their mechanism often involves intercalating with DNA and inhibiting the DNA reunion process mediated by topoisomerase II. researchgate.net The C-3 carboxylic acid and a substituent at the C-7 position are often crucial for the interaction with the target enzyme, DNA gyrase. researchgate.net Furthermore, derivatives of 2-(dimethylamino)quinolin-4(1H)-one have been noted to facilitate DNA intercalation and topoisomerase II inhibition. evitachem.com

Lanosterol (B1674476) 14α-demethylase is a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, making it a key target for antifungal agents. researchgate.net The development of novel antifungal drugs has included the exploration of quinolone derivatives. For instance, certain quinolin-4(1H)-one derivatives have been designed and synthesized as potential inhibitors of fungal lanosterol 14α-demethylase. researchgate.net The core structure of these compounds allows for interactions within the enzyme's active site, disrupting its function and thereby inhibiting fungal growth.

Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. researchgate.net Several low molecular weight compounds, including 2-phenyl-4-quinolones, have demonstrated the ability to inhibit tubulin polymerization. google.com The mechanism of action for these compounds is similar to that of colchicine, where they bind to tubulin and prevent its assembly into microtubules. researchgate.netgoogle.com This disruption of microtubule dynamics leads to the formation of an abnormal mitotic spindle, causing cell cycle arrest and ultimately triggering cell death. google.com A variety of quinolone derivatives have been identified as antimitotic agents that target tubulin polymerization. researchgate.net

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to various inflammatory diseases. While direct evidence for 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one is not specified, the broader quinoline (B57606) class has been investigated for anti-inflammatory properties. The versatility of the quinoline scaffold allows for the design of molecules that can potentially interact with components of inflammatory signaling pathways, although specific studies on NLRP3 modulation by close analogues were not detailed in the provided search results.

The epidermal growth factor receptor (EGFR) is a well-known target in cancer therapy due to its role in cell proliferation and survival. Numerous quinoline and quinolone derivatives have been developed as EGFR inhibitors. For example, a series of quinoline-based hybrids were designed and evaluated for their anticancer activity by targeting EGFR. researchgate.net Molecular docking studies of these compounds have shown binding energies superior to the known EGFR inhibitor, Erlotinib, suggesting a strong interaction with the receptor's kinase domain. researchgate.net These findings highlight the potential of the quinolin-4(1H)-one scaffold in designing potent EGFR inhibitors.

Receptor Binding and Modulatory Activities

Beyond enzyme inhibition, quinolin-4(1H)-one analogues can exert their effects through binding to and modulating various cellular receptors. While not extensively detailed for the specific subject compound, structurally similar molecules have shown such activities. For instance, imidazo[4,5-c]quinolines, which are structurally related, have been found to act as allosteric modulators at GABAA receptors. evitachem.com Theoretical calculations have also suggested that certain N¹-aryl-2-trifluoromethylbenzo[b]naphthyridin-4(1H)-ones, which contain a quinolin-4(1H)-one core, can selectively interact and form complexes with iron(III) and iron(II). acs.orgresearchgate.net Furthermore, patents by BeiGene describe substituted 7-(pyrimidin-4-yl)quinolin-4(1H)-one compounds as cyclin-dependent kinase (CDK) inhibitors, indicating another mode of receptor-level interaction. ipqwery.com

Mechanistic Studies of Cellular Interactions (e.g., Cell Cycle Perturbation and Apoptosis Induction Mechanisms in Cell Lines)

Analogues of 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one, belonging to the broader class of quinolinone and quinolone derivatives, have been the subject of extensive research to elucidate their anticancer mechanisms. These investigations reveal that their cytotoxic effects are often mediated through the disruption of the cell cycle and the induction of programmed cell death, or apoptosis, in various cancer cell lines.

Studies have shown that these compounds can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For instance, a novel series of 8-phenyltetrahydroquinolinone derivatives was found to induce cell cycle arrest at the G2/M phase in lung (A549) and colon (HCT-116) cancer cells. nih.gov This arrest prevents the cells from entering mitosis, ultimately leading to cell death. Similarly, the synthesized quinolin-4-one derivative, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), was also observed to cause significant G2/M arrest in murine colorectal adenocarcinoma cells (CT-26). nih.gov The mechanism for this arrest was linked to the inhibition of cyclin-dependent kinase 1 (CDK1) activity and a decrease in the protein levels of CDK1, Cyclin A, and Cyclin B. nih.gov In contrast, certain quinazoline-based sulfonamides, structurally related to quinolones, were found to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov

The induction of apoptosis is a primary mechanism through which quinolinone analogues exert their anticancer effects. This programmed cell death can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Research indicates that quinolinone derivatives can activate one or both of these pathways.

The intrinsic pathway is a common target. The derivative CHM-1 was shown to induce apoptosis in CT-26 cells by promoting the release of cytosolic cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria. nih.gov This process involves modulating the levels of Bcl-2 family proteins, such as increasing pro-apoptotic Bax and BAD, which leads to the cleavage of pro-caspase-9 and -3. nih.gov The critical role of the mitochondrial pathway was confirmed when pretreatment with caspase-9 and -3 inhibitors significantly increased the viability of the cancer cells. nih.gov Likewise, another study on a quinazolinyl derivative, N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA), demonstrated apoptosis in THP-1 leukemia cells through the intrinsic pathway, evidenced by the loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases-9 and -3. researchgate.net

Some analogues are capable of activating both apoptotic pathways simultaneously. For example, the 8-phenyltetrahydroquinolinone derivative 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one was found to induce apoptotic cell death via both intrinsic and extrinsic pathways in lung cancer cells. nih.gov The extrinsic pathway involves the activation of death receptors on the cell surface, leading to a cascade that activates initiator caspases like caspase-8. mdpi.com The convergence of both pathways on executioner caspases, such as caspase-3, amplifies the apoptotic signal and ensures efficient cell killing. nih.govmdpi.com

The following table summarizes the mechanistic findings for several quinolinone and related heterocyclic analogues in different cancer cell lines.

Compound Class/DerivativeCell Line(s)Cell Cycle ArrestApoptosis Induction MechanismKey Molecular Targets/Events
8-PhenyltetrahydroquinolinonesA549 (Lung), HCT-116 (Colon)G2/M PhaseIntrinsic and Extrinsic PathwaysCaspase activation
2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1)CT-26 (Colorectal)G2/M PhaseMitochondrial-Dependent PathwayInhibition of CDK1; increased cytosolic cytochrome c; cleavage of caspase-9 and -3
Quinazoline SulfonamidesMCF-7 (Breast)G1 PhaseIntrinsic PathwayInhibition of anti-apoptotic Bcl-2 protein
6-Nitro-2-p-tolylquinolin-4(1H)-oneK-562 (Leukemia), HeLa (Cervical)Not specifiedPro-apoptotic activity confirmed by nuclear stainingNot specified
N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA)THP-1 (Leukemia)Sub-G1 peak observedIntrinsic PathwayLoss of mitochondrial membrane potential; cytochrome c release; activation of caspase-9 and -3

Molecular Mechanisms of Growth Inhibition in Microbial Systems (e.g., Antibacterial, Antifungal, Antimalarial, Antileishmanial)

Analogues of 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one exhibit a broad spectrum of antimicrobial activities, and their mechanisms of action vary depending on the target organism.

Antibacterial Mechanisms: The primary and most well-understood mechanism for quinolone antibacterials is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (bacterial topoisomerase II) and topoisomerase IV. researchgate.net These enzymes are crucial for managing DNA supercoiling, and their disruption by quinolones leads to the generation of double-stranded DNA breaks, which is ultimately lethal to the bacteria. researchgate.net The first-generation quinolones were mainly active against Gram-negative bacteria, but the introduction of a fluorine atom at the C-6 position led to the development of fluoroquinolones, which possess a broader spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Beyond DNA replication, other mechanisms have been identified. A novel class of 5-arylamino-4-quinolones has demonstrated exceptional potency against Gram-positive bacteria by acting as membrane-active agents. nih.gov Certain quinolinium-based compounds can also function as photosensitizers; upon light activation, they generate reactive oxygen species (ROS) that cause significant morphological damage and effectively inactivate bacteria, particularly Gram-positive strains like MRSA. rsc.org Another strategy involves inhibiting bacterial virulence rather than growth. Quinazolinone analogues have been developed to inhibit the Pseudomonas aeruginosa quorum sensing (pqs) system, which regulates the production of virulence factors like pyocyanin (B1662382) and biofilm formation. nih.govnih.gov By mimicking the natural signaling molecules, these compounds bind to the PqsR receptor, blocking the signaling cascade and reducing pathogenicity without exerting selective pressure for resistance. nih.gov

Antifungal Mechanisms: The antifungal activity of quinolinone analogues is also significant. Studies on 4-hydroxy-2-quinolone analogs have shown that introducing halogen substituents, particularly bromine, to the quinoline core can enhance antifungal activity. nih.gov This increased potency is suggested to be due to a metal(II)-dependent mechanism. nih.gov Various substituted 2-methyl-8-quinolinols have been tested against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes, with 5,7-dihalo derivatives showing the highest fungitoxic activity. nih.gov Further research into fluorinated quinoline analogues, using the fungicide Tebufloquin as a lead compound, has yielded derivatives with good activity against plant-pathogenic fungi like Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com While the precise molecular targets for many of these antifungal quinolones are still under investigation, some related heterocyclic compounds, like pyrazole-4-carboxylic acid amides, are known to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain. semanticscholar.org

Antimalarial and Antileishmanial Mechanisms: The quinoline core is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a classic example. nih.gov Modern research focuses on 4(1H)-quinolone derivatives that exhibit multistage activity against the Plasmodium parasite. nih.gov A promising series of 4(1H)-quinolone-3-diarylethers has been identified as potent inhibitors of the parasite's mitochondrial electron transport chain. acs.org These compounds are effective against all life cycle stages of P. falciparum, including the stages in the human liver and bloodstream, as well as the developing forms within the mosquito vector, making them potential candidates for radical cure and transmission-blocking therapies. nih.govacs.org

The table below summarizes the antimicrobial activities and proposed mechanisms for various quinolinone analogues.

ActivityTarget Organism(s)Proposed Molecular MechanismCompound Class/Example
Antibacterial Gram-negative and Gram-positive bacteriaInhibition of DNA gyrase and topoisomerase IVFluoroquinolones
Antibacterial Gram-positive bacteria (e.g., MRSA)Disruption of bacterial membrane integrity5-Arylamino-4-quinolones
Antibacterial Pseudomonas aeruginosaInhibition of quorum sensing (PqsR receptor antagonist)Quinazolinone analogues
Antifungal Aspergillus flavus, Staphylococcus aureusMetal(II)-dependent mechanism; enhanced by halogenation4-Hydroxy-2-quinolone analogues
Antifungal Sclerotinia sclerotiorum, Rhizoctonia solaniNot fully elucidated; potentially respiratory chain inhibitionFluorinated quinoline analogues
Antimalarial Plasmodium falciparum (all life cycle stages)Inhibition of the mitochondrial electron transport chain4(1H)-Quinolone-3-diarylethers

Structure Activity Relationship Sar Elucidation for 7 Methyl 2 2 Oxopropyl Quinolin 4 1h One Derivatives

Systematic Modification of Substituents on the Quinolin-4(1H)-one Scaffold and Resulting Activity Modulations

The quinolin-4(1H)-one scaffold is a versatile platform for medicinal chemistry, offering multiple positions for substitution to modulate pharmacological activity. mdpi.comresearchgate.net Research has shown that modifications at positions C-3, C-6, C-7, and C-8, as well as on the nitrogen atom at position 1, can significantly alter the biological profile of these compounds. mdpi.comresearchgate.net

The introduction of a fluorine atom at the C-6 position was a significant breakthrough in the development of quinolone-based agents, substantially enhancing their spectrum of activity. mdpi.com Further modifications often focus on the C-7 position, where the introduction of various cyclic amines or other functional groups can fine-tune the compound's properties. researchgate.net For instance, in related quinoline (B57606) structures, the replacement of a methoxy (B1213986) group on an associated aniline (B41778) ring with atoms like chlorine or groups such as cyano (CN) has led to potent inhibitors. researchgate.net

Studies on similar quinoline scaffolds have demonstrated that even minor changes can lead to substantial differences in activity. For example, the insertion of a methyl group at position 8 of a quinoline fragment resulted in a nearly tenfold increase in inhibitory activity against phosphodiesterase 4 (PDE4), with the IC₅₀ value dropping from 199.5 nM to 21.27 nM. researchgate.net Conversely, removing a key moiety, such as the aniline group, can cause a marked decrease in activity. researchgate.net

The table below illustrates how systematic modifications on a related quinoline scaffold, which serves as a model for potential changes to the 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one structure, can impact inhibitory potency.

Table 1: Impact of Substitutions on a Quinoline Scaffold on PDE4 Inhibitory Activity Data derived from studies on related quinoline analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinolone derivatives, QSAR studies have revealed that biological activity is often governed by a combination of electronic, steric, and hydrophobic properties. nih.gov

QSAR models suggest that the antibacterial activity of quinolones is conditioned by their molecular geometry and electron-acceptor properties, as described by the energies of the Lowest Unoccupied Molecular Orbital (LUMO), atomic charges, and the polarizability of specific sites on the molecule. nih.gov For instance, a dynamic QSAR approach applied to model the in vitro inhibition of E. coli DNA gyrase by quinolones yielded a model with a high correlation coefficient (r²) of 0.93, indicating a strong predictive capability. nih.gov

Other studies have highlighted the importance of specific physicochemical parameters. One QSAR analysis of quinolone derivatives against Staphylococcus aureus indicated that an increase in lipophilicity (measured as QlogP) and the presence of electron-withdrawing substituents (measured by the Hammett constant, σ) have a negative influence on activity. researchgate.net This suggests that the ideal compound would possess lower lipophilicity and electron-donating groups. researchgate.net In contrast, another study found that for Gram-negative bacteria, the electrostatic effect is the most critical factor for the activity of quinolones.

The table below summarizes the statistical validation parameters from various QSAR studies on quinolone-related structures, demonstrating the robustness of these models.

Table 2: Statistical Parameters from Representative QSAR Models for Quinolone Derivatives

Pharmacophore Development and Theoretical Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. researchgate.netdovepress.com This model serves as a 3D query for screening virtual compound libraries to identify new potential leads or for guiding the optimization of existing ones. researchgate.net

A pharmacophore model for 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one derivatives would be developed by analyzing the common structural features of a set of active and inactive molecules. dovepress.comnih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and ring aromatic (RA) features. nih.gov For example, in a pharmacophore model developed for camptothecin (B557342) derivatives targeting topoisomerase I, key features included HBAs, an RA, and a hydrophobic group, which were crucial for binding interactions with amino acid residues like Arg364 and Asp533 in the active site. nih.gov

Once a statistically validated pharmacophore model is established, it can be used for theoretical lead optimization. New derivatives can be designed to better fit the pharmacophore map, ensuring that the critical chemical features are correctly positioned for optimal interaction with the target. preprints.org This process, sometimes advanced into a Quantitative Pharmacophore Activity Relationship (QPhAR), allows for the automated selection of features that enhance model quality and provides insights into favorable and unfavorable interactions, thereby guiding synthetic efforts. preprints.org

The following table outlines the key features that would likely constitute a pharmacophore model for this class of compounds, based on their known chemical structure and data from related inhibitors.

Table 3: Hypothetical Pharmacophore Features for 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one Derivatives

Future Research Directions and Advanced Methodological Applications

Development of Novel Synthetic Paradigms for Complex Quinolinone Architectures

The synthesis of the quinoline (B57606) and quinolinone core is a well-established area of organic chemistry, with classic methods such as the Skraup, Doebner-Von Miller, Friedländer, and Gould-Jacobs reactions forming the historical foundation. nih.govmdpi.com However, these traditional methods often require harsh conditions, toxic reagents, and can suffer from low efficiency and poor regioselectivity. nih.gov Modern synthetic chemistry is continuously evolving, with a focus on efficiency, sustainability, and the ability to construct increasingly complex molecular frameworks.

Future efforts will likely concentrate on several innovative strategies:

Transition-Metal Catalysis : The use of transition metals like palladium (Pd), copper (Cu), rhodium (Rh), cobalt (Co), and ruthenium (Ru) has revolutionized quinoline synthesis. mdpi.comnumberanalytics.com These catalysts enable reactions under milder conditions and with greater functional group tolerance. mdpi.com Palladium-catalyzed methods, such as Heck and Ullmann-type couplings, and cascade reactions involving C-H bond activation are particularly prominent. numberanalytics.comnih.gov Future work will likely uncover new catalytic systems with enhanced activity and selectivity, allowing for the construction of quinolinones with previously inaccessible substitution patterns.

C-H Bond Activation and Oxidative Annulation : Direct functionalization of C-H bonds is a highly atom-economical strategy. mdpi.comnih.gov Recent advancements have demonstrated the power of rhodium- and cobalt-catalyzed C-H activation for synthesizing quinoline derivatives. mdpi.com Oxidative annulation techniques, which form the heterocyclic ring through an oxidative process, represent another burgeoning field, offering novel pathways to quinoline and quinolinone scaffolds. mdpi.com

Green and Innovative Methodologies : The principles of green chemistry are increasingly influential. Methodologies such as microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, are becoming more common. mdpi.comnumberanalytics.com The use of environmentally benign catalysts, like the reusable solid acid catalyst Nafion NR50 for Friedländer reactions, exemplifies this trend. mdpi.com Furthermore, one-pot, multi-component reactions, where two, three, or even four starting materials are combined in a single step to form the final product, offer a highly efficient and modular approach to generating libraries of complex quinolinones. nih.govnih.govnih.gov An innovative strategy recently developed involves using a light-sensitive borate (B1201080) intermediate to transform inexpensive quinolines into diverse 2D/3D fused frameworks, opening new avenues for creating complex drug candidates. sciencedaily.com

Synthetic Strategy Description Key Advantages Catalysts/Reagents
Transition-Metal Catalysis Utilizes metals to facilitate cross-coupling and cyclization reactions. mdpi.comnih.govMild conditions, high yields, broad functional group tolerance. mdpi.comPd, Cu, Rh, Co, Ru complexes. mdpi.comnumberanalytics.com
C-H Activation/Oxidative Annulation Forms C-C or C-N bonds by directly functionalizing C-H bonds. mdpi.comHigh atom economy, novel bond formations. mdpi.comnih.govRh(III), Co(III) catalysts. mdpi.com
Multi-Component Reactions Combines three or more reactants in a single synthetic operation. nih.govHigh efficiency, molecular diversity, operational simplicity. nih.govnih.govVarious catalysts, including organocatalysts like TBAF. royalsocietypublishing.org
Microwave-Assisted Synthesis Uses microwave radiation for rapid heating of the reaction mixture. mdpi.comnumberanalytics.comReduced reaction times, improved yields, enhanced selectivity. numberanalytics.comOften used with solid-supported catalysts like Nafion NR50. mdpi.com
Photocycloaddition Employs light to induce cyclization, often via a photosensitive intermediate. sciencedaily.comAccess to unique 2D/3D fused frameworks, cost-effective. sciencedaily.comPinacolborane (H-B(pin)). sciencedaily.com

Integration of Artificial Intelligence and Machine Learning in Quinolinone Research

The intersection of computational science and chemistry is creating powerful new tools for discovery. Artificial intelligence (AI) and machine learning (ML) are being applied to accelerate the design, synthesis, and functional prediction of novel molecules, including quinolinones. doaj.org

Predictive Modeling of Reactivity and Properties : ML models can be trained on large datasets of chemical reactions and molecular properties. For instance, artificial neural networks (ANN) have been successfully used to predict the site selectivity of electrophilic aromatic substitutions on quinoline derivatives with high accuracy (over 86% on external validation sets). doaj.org This allows chemists to rapidly identify the most likely reactive sites for C-H functionalization, streamlining synthetic planning. doaj.orgresearchgate.net Similarly, ML algorithms like Ridge regression have demonstrated strong performance in predicting the redox activity of quinones, which is crucial for applications in materials science such as organic batteries. mdpi.comnih.gov

Accelerating Drug Discovery : In drug discovery, ML can predict the metabolic fate of drug candidates. Models have been developed to accurately forecast the formation of quinone-type metabolites, which can be reactive and associated with toxicity. nih.gov One such model achieved an accuracy of 86.27% on a test set, significantly outperforming older methods. nih.gov By identifying potential liabilities early in the discovery process, AI can help prioritize compounds with more favorable safety profiles. mdpi.com ML is also being used to navigate chemical space to discover selective inhibitors for specific biological targets, such as monoamine oxidase (MAO) enzymes. rsc.org

AI/ML Application Methodology Objective Reported Performance
Reaction Site Selectivity Artificial Neural Network (ANN)Predict the most reactive site for electrophilic substitution on quinolines. doaj.org86.5% accuracy on external validation set. doaj.org
Redox Activity Prediction Ridge Regression, Decision TreesPredict redox potential of quinones for organic battery materials. mdpi.comnih.govRidge regression models found to be most trustworthy. mdpi.com
Metabolite Prediction Machine Learning, Deep LearningPredict the formation of reactive quinone-type metabolites from drug candidates. nih.govBest model achieved 86.27% accuracy on the test set. nih.gov
Inhibitor Discovery Machine Learning ModelsNavigate chemical space to find selective enzyme inhibitors (e.g., MAO-B). rsc.orgUsed to identify novel inhibitor candidates. rsc.org

Advanced Chemical Biology Probes Based on the 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one Scaffold

Chemical biology relies on molecular probes to study and manipulate biological systems. The quinolinone core, known for its interesting photophysical properties, is an excellent scaffold for designing such probes. crimsonpublishers.com The structure of 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one provides multiple points for chemical modification, allowing for the fine-tuning of its properties to create highly specific and sensitive tools.

Future research in this area will focus on developing probes for:

Selective Ion and Small Molecule Detection : Quinoline-based fluorescent sensors have been successfully developed for the detection of biologically important metal ions like zinc (Zn²⁺) and copper (Cu²⁺), and biothiols such as cysteine (Cys) and glutathione (B108866) (GSH). rsc.orgnih.govacs.org These probes often work via mechanisms like chelation-enhanced fluorescence (CHEF), where the fluorescence intensity increases dramatically upon binding to the target analyte. acs.orgnanobioletters.com Probes based on the 7-methyl-quinolin-4-one scaffold could be designed to be "turn-on" or ratiometric sensors, offering high sensitivity with detection limits in the micromolar (µM) or even parts-per-billion (ppb) range. rsc.orgnih.govrsc.org

Bio-imaging and Cellular Staining : Fluorescent probes with enhanced properties, such as two-photon absorption, are highly desirable for bio-imaging. crimsonpublishers.comacs.org These probes allow for deeper tissue penetration, reduced autofluorescence, and lower phototoxicity, making them ideal for imaging in living cells and organisms. crimsonpublishers.com The quinolinone scaffold can be engineered into multi-photon fluorescent probes for selectively imaging specific cellular components, such as lipid droplets. crimsonpublishers.comresearchgate.net The development of modular probes with distinct domains for tuning photophysical properties and introducing structural diversity will enable the creation of customized imaging agents. researchgate.net

Exploration of Non-Biological Academic Applications (e.g., Materials Science, Catalysis, Chemical Sensors)

Beyond their biological significance, quinolinone and quinoline derivatives possess properties that make them attractive for a range of academic and industrial applications.

Materials Science : The redox properties of quinone-like structures are being exploited in the development of advanced materials. Specifically, they are promising candidates for electrode materials in organic batteries, offering a tunable and potentially more sustainable alternative to conventional inorganic components. mdpi.comnih.gov The quinoline heterocycle is also a known scaffold in materials for organic light-emitting diodes (OLEDs), suggesting that quinolinone derivatives could be explored for similar optoelectronic applications. nih.gov

Catalysis : Quinoline derivatives can act as ligands that coordinate with metal ions to form catalytically active complexes. For example, copper-quinoline complexes have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com Additionally, pyrolyzed cobalt-based complexes are effective catalysts for the hydrogenation of the quinoline ring to produce 1,2,3,4-tetrahydroquinolines, which are valuable building blocks. acs.orgacs.org Future work could explore the catalytic potential of complexes derived from 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one itself.

Chemical Sensors : The principles used to design biological probes can be adapted to create sensors for environmental and industrial monitoring. Quinoline-based fluorescent sensors have demonstrated high sensitivity and selectivity for detecting analytes such as nitro-aromatic compounds, including the explosive 2,4,6-trinitrophenol (TNP), with detection limits at the parts-per-million (ppm) level. rsc.org These sensors can be incorporated into practical devices for on-site detection. rsc.org The development of reusable sensors is also a key area of future research, addressing both cost and environmental concerns. mdpi.com

Application Area Specific Use Underlying Property Example Compounds/Systems
Materials Science Organic Battery ElectrodesReversible redox activity. mdpi.comQuinone derivatives. mdpi.comnih.gov
Organic Light-Emitting Diodes (OLEDs)Photophysical/electronic properties. nih.govQuinoline-based scaffolds. nih.gov
Catalysis Oxidation ReactionsFormation of metal-ligand complexes. mdpi.comCopper-quinoline complexes for catechol oxidation. mdpi.com
Hydrogenation ReactionsHeterogeneous catalysis. acs.orgPyrolyzed cobalt complexes for quinoline hydrogenation. acs.orgacs.org
Chemical Sensors Explosives DetectionFluorescence quenching upon binding. rsc.orgQuinoline probes for 2,4,6-trinitrophenol (TNP). rsc.org
Metal Ion DetectionChelation-enhanced fluorescence (CHEF). nanobioletters.comQuinoline-based sensors for Zn²⁺. nanobioletters.com

Q & A

Q. What are the most reliable synthetic routes for preparing 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one?

The compound can be synthesized via solid-phase methods using anthranilates and bromoketones as key intermediates. For example, bromoketones react with primary amines immobilized on an acid-cleavable BAL linker to form quinolinone derivatives. Post-synthetic modifications, such as alkylation or acylation, can introduce substituents at the 2- or 3-positions. Characterization typically involves HRMS and NMR to confirm regiochemistry and purity .

Q. How can structural ambiguities in quinolin-4(1H)-one derivatives be resolved experimentally?

Ambiguities in substitution patterns (e.g., distinguishing between 2- and 3-substituted isomers) require a combination of 1H^1H-NMR (to identify coupling patterns), 13C^{13}C-NMR (to assign carbonyl resonances), and HRMS (to verify molecular mass). For example, the methyl group at position 7 in 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one shows distinct singlet integration in 1H^1H-NMR, while the 2-oxopropyl group exhibits characteristic triplet splitting .

Q. What solvents and catalysts are optimal for quinolin-4(1H)-one cyclization reactions?

Cyclization reactions often employ polar aprotic solvents (e.g., DMF or acetonitrile) with bases like triethylamine. Catalytic systems such as Fe3_3O4_4@SiO2_2-Diol-Phen-Pd(0) nanocomposites enhance efficiency in carbonylative cyclization, achieving yields >75% under mild conditions. Microwave-assisted synthesis can further reduce reaction times .

Advanced Research Questions

Q. How does the nature of substituents influence regioselective bromination in 2-methylquinolin-4(1H)-ones?

Substituents at position C(3) dictate bromination sites. For 3-benzyl-2-methylquinolin-4(1H)-one, bromination occurs preferentially at the C(2) methyl group due to steric and electronic effects, yielding 2-(bromomethyl) derivatives. Conversely, electron-donating groups at C(3) direct bromination to C(6) of the quinoline ring. Mechanistic studies suggest radical intermediates mediated by benzoyl peroxide .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies of quinolin-4(1H)-one derivatives?

Contradictions in SAR (e.g., variable potency against PDE10A vs. MET kinase) often arise from assay conditions or conformational flexibility. To resolve this:

  • Use molecular docking to compare binding poses across targets.
  • Validate activity in orthogonal assays (e.g., FRET for enzymatic activity, cell-based assays for cytotoxicity).
  • Prioritize derivatives with rigidified linkers (e.g., pyrimidine-fused quinolinones) to reduce off-target effects .

Q. Can Mannich/retro-Mannich reactions be exploited for late-stage functionalization of 7-Methyl-2-(2-oxopropyl)quinolin-4(1H)-one?

Yes. Mannich reactions with secondary amines (e.g., piperidine or morpholine) introduce aminomethyl groups at C(3), while retro-Mannich cleavage under acidic conditions enables scaffold diversification. For example, treatment with paraformaldehyde and dimethylamine yields tetrahydro-pyrimidoquinolinium derivatives, though yields may vary (18–93%) depending on steric hindrance .

Q. How do 4-hydroxyquinolin-2(1H)-one derivatives compare in antimicrobial activity, and what structural features enhance efficacy?

Derivatives with electron-withdrawing groups (e.g., nitro or cyano) at C(3) exhibit broad-spectrum antimicrobial activity. For instance, 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one shows MIC values of 2–8 µg/mL against Gram-positive pathogens. Enhanced membrane permeability is achieved via lipophilic side chains (e.g., heptyl groups), as seen in Pseudomonas quinolone signal analogs .

Methodological Recommendations

  • Synthesis Optimization : Screen bromination conditions (NBS vs. molecular Br2_2) to control regioselectivity .
  • Characterization : Use 1H^1H-1H^1H COSY NMR to resolve overlapping aromatic signals in quinolinone cores .
  • Biological Testing : Pair quorum-sensing inhibition assays (e.g., violacein production in Chromobacterium violaceum) with cytotoxicity profiling to identify selective antibacterial agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.